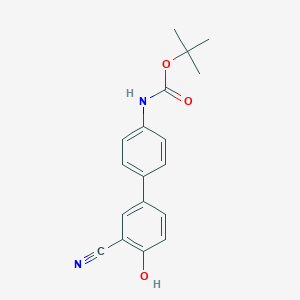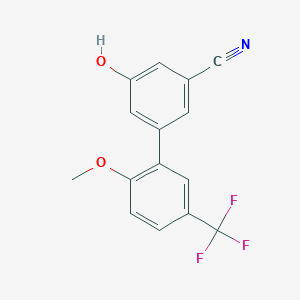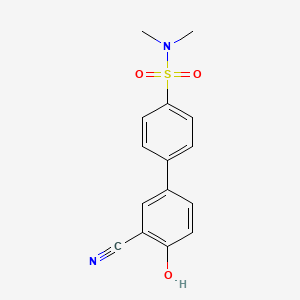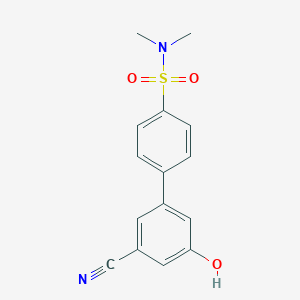
4-(4-BOC-Aminophenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% is a chemical compound with a wide range of applications in scientific research. This compound is a derivative of 4-aminophenol, and it is often referred to as 4-BOC-AP. It is a white powder that is soluble in both water and organic solvents. This compound is used in a variety of research applications, including cell biology, biochemistry, and pharmacology. It is also used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis reactions, such as the synthesis of peptides and peptidomimetics. It is also used in the synthesis of various pharmaceutical compounds. In addition, this compound has been used in the study of enzyme inhibition, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the BOC group attached to the amine group of the 4-aminophenol molecule acts as a protecting group, preventing the amino group from reacting with other molecules. This allows the compound to be used in a variety of organic synthesis reactions without the risk of unwanted side reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% have not been extensively studied. However, it is believed that this compound has no significant effects on the human body. This is due to the fact that it is not readily absorbed into the body and is rapidly broken down by enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also highly soluble in both water and organic solvents, making it easier to work with. Furthermore, it is relatively stable and does not react with other molecules easily, making it ideal for use in organic synthesis reactions. However, this compound is not suitable for use in reactions involving nucleophiles, as it is susceptible to hydrolysis.
Direcciones Futuras
The use of 4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% in scientific research has the potential to be expanded in the future. For example, this compound could be used in the study of protein-protein interactions and enzyme inhibition. It could also be used in the synthesis of various pharmaceutical compounds. Furthermore, this compound could be used in the development of new organic synthesis reactions or the optimization of existing reactions. Finally, this compound could be used in the development of new analytical techniques and methods.
Métodos De Síntesis
4-(4-BOC-Aminophenyl)-2-cyanophenol, 95% can be synthesized from 4-aminophenol using a reaction known as a BOC-protection reaction. This reaction involves the addition of a BOC (tert-butoxycarbonyl) group to the amine group of the 4-aminophenol molecule. This reaction is catalyzed by a strong acid such as trifluoromethanesulfonic acid (TFSA). After the reaction is complete, the product is then treated with a base such as sodium hydroxide to remove the BOC group. The end product is 4-(4-BOC-Aminophenyl)-2-cyanophenol, 95%.
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-19/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKRSMQMXHPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)
